molecular formula C17H19NO5S2 B2857315 Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate CAS No. 896343-46-7

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate

Cat. No.: B2857315
CAS No.: 896343-46-7
M. Wt: 381.46
InChI Key: QKOPWZCISZPWQR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is a complex organic compound that features a thiophene ring, a tosyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate typically involves multiple steps. One common method includes the reaction of thiophene with ethyl oxalyl chloride in the presence of aluminum trichloride in dichloromethane at low temperatures. This is followed by the addition of tosylated ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate
  • Ethyl 2-oxo-2-(phenyl)acetate
  • Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Uniqueness

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is unique due to the presence of both the thiophene ring and the tosyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-3-23-17(20)16(19)18-11-15(14-5-4-10-24-14)25(21,22)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOPWZCISZPWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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